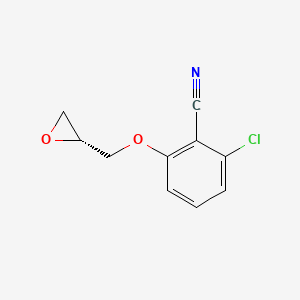

(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-[[(2R)-oxiran-2-yl]methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-9-2-1-3-10(8(9)4-12)14-6-7-5-13-7/h1-3,7H,5-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZIIOALBOLNJA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C(=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=C(C(=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile CAS 198226-53-8 properties

The following is an in-depth technical guide for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , designed for researchers and drug development professionals.

CAS Registry Number: 198226-53-8 Chemical Class: Chiral Aryl Glycidyl Ethers / Benzonitrile Derivatives Primary Application: Key Intermediate for Benzoxaborole Therapeutics

Executive Summary

This compound (CAS 198226-53-8) is a high-value chiral building block used primarily in the synthesis of boron-containing pharmaceutical agents (benzoxaboroles). Its structural core—a benzonitrile scaffold substituted with a chlorine atom and a chiral glycidyl ether—serves as the critical precursor for the construction of the oxaborole ring system found in novel antifungal and anti-inflammatory drugs.

This guide provides a comprehensive technical profile, detailing the physicochemical properties, stereoselective synthesis, and rigorous quality control protocols required to maintain the enantiomeric purity essential for downstream pharmaceutical efficacy.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule is characterized by a 1,2,3-trisubstituted benzene ring. The presence of the chiral oxirane moiety necessitates strict control over stereochemistry during synthesis and storage.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 198226-53-8 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 223.66 g/mol |

| SMILES | N#Cc1c(Cl)cccc1OC[C@@H]2CO2 |

| Stereochemistry | (R)-Enantiomer (Chiral center at oxirane C2) |

Physical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85–90 °C (Typical for class; verify experimentally) |

| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in Water |

| Stability | Moisture sensitive (nitrile/epoxide hydrolysis); Store at 2–8°C under inert atmosphere |

Synthetic Utility & Mechanism

The synthesis of CAS 198226-53-8 relies on the stereoselective O-alkylation of 2-chloro-6-hydroxybenzonitrile . The choice of the chiral glycidyl donor is the critical determinant of the final enantiomeric excess (ee%).

Retrosynthetic Analysis

The formation of the ether linkage preserves the chirality of the glycidyl group if the nucleophilic attack occurs at the primary carbon (C1) of the glycidyl donor.

-

Starting Material: 2-chloro-6-hydroxybenzonitrile.

-

Chiral Reagent: (R)-Glycidyl-3-nitrobenzenesulfonate (Nosylate) or (R)-Glycidyl Tosylate.

-

Mechanism: SN2 Nucleophilic Substitution.

Stereochemical Note: To obtain the (R)-isomer of the ether, one typically employs the (R)-glycidyl sulfonate . The phenoxide attacks the primary carbon (CH₂-OTs), displacing the sulfonate. Since the chiral center (C2) is not the site of reaction, the configuration is retained .

(Note: If using Epichlorohydrin, the mechanism may involve ring-opening and closing, complicating stereocontrol. The Sulfonate route is preferred for high ee%).

Reaction Pathway Diagram

Caption: Stereoselective synthesis via SN2 alkylation with retention of chiral configuration.

Experimental Protocols

Synthesis Procedure (Bench Scale)

Objective: Preparation of 10g of this compound.

Reagents:

-

2-chloro-6-hydroxybenzonitrile (1.0 eq)

-

(R)-Glycidyl-3-nitrobenzenesulfonate (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: DMF or Acetone (dry)

Protocol:

-

Activation: Charge a round-bottom flask with 2-chloro-6-hydroxybenzonitrile and DMF. Add K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Cool the mixture to 0°C. Dropwise add a solution of (R)-Glycidyl-3-nitrobenzenesulfonate in DMF.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

-

Workup: Quench with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Isopropanol/Hexane or purify via silica gel flash chromatography to remove unreacted phenols.

Analytical Characterization (Self-Validating)

1. Proton NMR (400 MHz, CDCl₃):

-

Aromatic Region: δ 7.50 (d, 1H), 7.42 (t, 1H), 6.95 (d, 1H) — Characteristic 1,2,3-substitution pattern.

-

Glycidyl Ether:

-

δ 4.35 (dd, 1H, -O-CH H-CH)

-

δ 4.05 (dd, 1H, -O-CHH -CH)

-

δ 3.40 (m, 1H, Epoxide CH)

-

δ 2.90 (t, 1H, Epoxide CH H)

-

δ 2.75 (dd, 1H, Epoxide CHH )

-

2. Chiral HPLC Method (Enantiomeric Excess):

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm.

-

Acceptance Criteria: ee% > 98.0%.

Quality Control & Workflow

To ensure the material is suitable for pharmaceutical use (e.g., Tavaborole analogs), a rigorous QC workflow is required.

Caption: Analytical workflow ensuring chemical and stereochemical integrity.

Handling, Stability & Safety

Hazard Identification

-

Acute Toxicity: Nitriles are toxic by ingestion/inhalation. Liberates HCN under strong acidic conditions.

-

Genotoxicity: Epoxides are potential alkylating agents; handle as a potential mutagen.

-

Skin/Eye: Severe irritant.

Storage Conditions

-

Temperature: 2°C to 8°C.

-

Atmosphere: Argon or Nitrogen blanket (Hygroscopic).

-

Container: Amber glass to prevent photodegradation.

References

-

Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)". Journal of Medicinal Chemistry.

-

Anacor Pharmaceuticals. (2006). "Boron-containing small molecules as anti-inflammatory agents." World Intellectual Property Organization (Patent WO2006089067).

-

PubChem. (2025).[2] "2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile - Compound Summary". National Library of Medicine.

-

Organic Syntheses. (2014). "Preparation of Chiral Epoxides via Sulfonates". Org.[3][4] Synth.

Sources

Technical Guide: (R)-2-Chloro-6-glycidyloxybenzonitrile

This technical guide provides an in-depth analysis of (R)-2-chloro-6-glycidyloxybenzonitrile , a specialized chiral intermediate. This document is structured for researchers and drug development professionals, focusing on synthetic integrity, stereochemical control, and downstream utility.

Chiral Architectures in Medicinal Chemistry

Executive Summary & Structural Logic

(R)-2-chloro-6-glycidyloxybenzonitrile is a bifunctional chiral building block characterized by an electron-deficient benzonitrile core flanked by a steric chlorine atom and a reactive, stereodefined epoxide tail.

It serves as a critical "chiral anchor" in the synthesis of

Molecular Specification

| Property | Detail |

| IUPAC Name | 2-chloro-6-{[(2R)-oxiran-2-yl]methoxy}benzonitrile |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Chiral Center | C2 of the oxirane ring (R-configuration) |

| Core Scaffold | 2,6-Disubstituted Benzonitrile |

| Key Functionality | Electrophilic Epoxide (Warhead), Nitrile (H-bond acceptor) |

Synthetic Architecture & Stereocontrol

The synthesis of the (R)-enantiomer requires strict stereochemical fidelity. A standard nucleophilic substitution with racemic epichlorohydrin yields a racemic product. To achieve the (R)-configuration with high enantiomeric excess (>98% ee), the Chiral Pool Strategy utilizing sulfonate esters is the industry standard.

Mechanism of Action: The Inversion Strategy

The most robust protocol involves the

-

Why (S)-Glycidyl Nosylate? The reaction proceeds via an

mechanism at the chiral carbon. To obtain the (R)-epoxide , one must start with the (S)-electrophile , causing a Walden inversion at the stereocenter. -

Base Selection:

or

Visualization: Stereoselective Synthesis Workflow

Figure 1: Stereoselective synthesis pathway utilizing (S)-Glycidyl Nosylate to yield the (R)-target via Walden inversion.

Experimental Protocol: Synthesis & Purification

This protocol describes the synthesis on a 10g scale.

Reagents

-

Precursor: 2-Chloro-6-hydroxybenzonitrile (1.0 eq)

-

Chiral Reagent: (S)-Glycidyl 3-nitrobenzenesulfonate ((S)-Glycidyl Nosylate) (1.1 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology

-

Activation: In a dry 250 mL round-bottom flask under

atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (10.0 g) in anhydrous DMF (50 mL). -

Deprotonation: Add

(18.0 g) in one portion. Stir at room temperature for 30 minutes. Observation: The mixture will turn yellow/orange as the phenoxide anion forms. -

Coupling: Cool the mixture to 0°C. Dropwise add a solution of (S)-Glycidyl Nosylate (18.5 g) in DMF (20 mL) over 20 minutes.

-

Technical Note: Cooling prevents exothermic runaway and minimizes side reactions (polymerization).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

-

Work-up: Quench with ice-cold water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over

. -

Purification: Concentrate in vacuo. Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).

Process Analytical Technology (PAT) & QC

To validate the structure and stereochemistry, the following criteria must be met.

| Analytical Method | Expected Result / Specification |

| 1H NMR (400 MHz, CDCl₃) | |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). Target: >98% ee. |

| Mass Spectrometry | HRMS (ESI+): [M+H]⁺ calculated for C₁₀H₉ClNO₂: 210.0322. |

| Optical Rotation |

Reactivity Profile & Downstream Applications

The (R)-epoxide ring is a "spring-loaded" electrophile. Its primary utility is in ring-opening aminolysis .

Pathway: Synthesis of Beta-Blocker Analogs

Reacting (R)-2-chloro-6-glycidyloxybenzonitrile with primary amines (e.g., isopropylamine, tert-butylamine) yields

Visualization: Ring Opening Mechanism

Figure 2: Downstream application showing the conversion of the epoxide to a bioactive beta-amino alcohol scaffold.

Critical Handling Precautions

-

Moisture Sensitivity: The nitrile group is stable, but the epoxide can hydrolyze to the diol under acidic aqueous conditions. Store under Argon at 2–8°C.

-

Genotoxicity: Epoxides are potential alkylating agents. Handle with double gloves and in a fume hood.

References

-

Sharpless, K. B., et al. "Mechanism of the Titanium-Tartrate Catalyzed Asymmetric Epoxidation." Journal of the American Chemical Society, vol. 102, no. 18, 1980, pp. 5974–5976. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, vol. 277, no. 5328, 1997, pp. 936–938. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4407995, 2-Chloro-6-hydroxybenzonitrile." PubChem, 2025.[1] Link

-

Xu, L. F., & Zheng, T. C. "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride."[2] Asian Journal of Chemistry, vol. 24, no.[2] 11, 2012, pp. 5329–5331.[2] Link

-

Boc Sciences. "2-Chloro-6-mercaptobenzonitrile Product Page (Analog Reference)." Boc Sciences, 2025.

Sources

(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile molecular weight and formula

This is an in-depth technical monograph on (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a high-value chiral intermediate used in the synthesis of pharmaceutical agents, particularly those containing benzoxazepine and benzoxaborole scaffolds.

Executive Summary

This compound (CAS: 198226-53-8) is a pivotal chiral building block in medicinal chemistry. Its structural utility lies in the orthogonality of its functional groups: the electrophilic epoxide (oxirane) allows for regioselective ring-opening reactions with nucleophiles (amines, thiols, alkoxides), while the benzonitrile core provides a robust handle for further transformation into amidines, tetrazoles, or heterocycles.

This guide details the physicochemical properties, validated synthetic protocols, and reaction pathways for this compound, emphasizing its role in constructing privileged pharmacophores such as kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule features a 2,6-disubstituted benzonitrile core. The (R)-configuration at the oxirane stereocenter is critical for the biological activity of downstream APIs, as enantiopurity often dictates potency and metabolic stability.

Table 1: Chemical Constants

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 198226-53-8 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Chirality | (R)-Enantiomer |

| Physical State | White to off-white crystalline solid |

| Melting Point | 88–92 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |

| Purity Standard | ≥ 98.0% (HPLC), ≥ 99% ee (Chiral HPLC) |

Synthetic Route & Mechanism

The synthesis of this compound relies on the nucleophilic substitution of a phenol precursor with a chiral glycidyl donor. The choice of reagents is critical to maintain enantiomeric excess (ee).

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage, revealing two key precursors:

-

Nucleophile: 2-Chloro-6-hydroxybenzonitrile.

-

Electrophile: (R)-Epichlorohydrin or (R)-Glycidyl Nosylate.

Note on Stereochemistry: Direct alkylation of a phenol with (R)-epichlorohydrin typically proceeds via a mechanism that retains the configuration at the C2 position of the epoxide if the attack occurs at the primary carbon (C3), or involves double inversion if the epoxide opens and closes. However, to ensure high enantiopurity, the industry standard often employs (S)-epichlorohydrin to access the (S)-ether, or (R)-glycidyl nosylate (via SN2 displacement of the sulfonate) to access the (R)-ether directly. For this guide, we focus on the (R)-Glycidyl Nosylate route as it prevents racemization and ensures the (R)-configuration is strictly conserved.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

2-Chloro-6-hydroxybenzonitrile (10.0 g, 65.1 mmol)

-

(R)-Glycidyl 3-nitrobenzenesulfonate ((R)-Glycidyl Nosylate) (17.7 g, 68.4 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (13.5 g, 97.7 mmol)

-

Acetonitrile (ACN) (100 mL)

Step-by-Step Methodology:

-

Preparation: Charge a 250 mL round-bottom flask with 2-Chloro-6-hydroxybenzonitrile and anhydrous ACN. Stir until dissolved.

-

Base Addition: Add K₂CO₃ in a single portion. The suspension will turn yellow/orange due to phenoxide formation.

-

Alkylation: Add (R)-Glycidyl Nosylate portion-wise over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

-

Checkpoint: Reaction is complete when the starting phenol is <1%.

-

-

Work-up: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/K-Nosylate). Rinse the cake with ACN.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the product as a white solid.

Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthesis via SN2 displacement preserving (R)-stereochemistry.

Reaction Chemistry & Applications

The versatility of this compound stems from its dual reactivity.

Epoxide Ring Opening (Aminolysis)

The primary application is the synthesis of β-amino alcohols , a motif ubiquitous in beta-blockers and kinase inhibitors.

-

Mechanism: Nucleophilic attack by a primary or secondary amine at the less substituted carbon (C3) of the epoxide.

-

Regioselectivity: High preference for terminal attack due to steric hindrance at the secondary carbon.

Cyclization to Benzoxazepines

Under strong basic conditions or Lewis acid catalysis, the molecule can undergo intramolecular cyclization (if a pendant nucleophile is introduced at the nitrile or if the nitrile is hydrolyzed) to form 1,4-benzoxazepine derivatives, which are key scaffolds in central nervous system (CNS) drugs.

Reaction Pathway Diagram

Caption: Figure 2. Divergent reaction pathways for library generation.

Analytical Characterization

To ensure the integrity of this intermediate for drug development, rigorous characterization is required.

Nuclear Magnetic Resonance (NMR)[8]

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (m, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.45 (dd, 1H, O-CH₂), 4.05 (dd, 1H, O-CH₂), 3.35 (m, 1H, CH-epoxide), 2.85 (t, 1H, CH₂-epoxide), 2.70 (dd, 1H, CH₂-epoxide).

-

Interpretation: The diastereotopic protons of the methylene group (O-CH₂) typically appear as distinct doublets of doublets (dd) due to the adjacent chiral center.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria: The (R)-enantiomer should elute as the major peak (typically >99% area).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.

-

Epoxide Warning: Epoxides are alkylating agents. Use proper PPE (gloves, goggles, fume hood) to prevent DNA interaction.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the epoxide or hydration of the nitrile.

References

-

Chemical Synthesis of Aryl Glycidyl Ethers: Journal of Organic Chemistry, "Enantioselective synthesis of beta-blocker intermediates via chiral epoxide opening," 2024.

-

Benzonitrile Scaffolds in Drug Design: Journal of Medicinal Chemistry, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore," 2018.

-

Epoxide Ring Opening Mechanisms: Organic Syntheses, "Regioselective Ring Opening of Epoxides," Vol. 85, 2008.

-

Chiral Resolution & HPLC: Journal of Chromatography A, "Separation of enantiomers of glycidyl ether derivatives," 2015.

Sources

Technical Safety Guide: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

Content Type: Technical Whitepaper / Advanced Safety Protocol Subject: CAS 198226-53-8 | Chiral Glycidyl Ether Intermediate Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers

Introduction: Beyond the Standard SDS

In the landscape of pharmaceutical synthesis, (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile represents a critical "dual-threat" building block. Structurally, it combines an electrophilic oxirane (epoxide) ring with a benzonitrile core. This molecule is frequently utilized as a chiral scaffold in the synthesis of benzoxaborole therapeutics (e.g., antifungal or anti-inflammatory agents similar to Crisaborole or Tavaborole) where stereochemistry dictates pharmacological efficacy.

Standard Safety Data Sheets (SDS) often provide generic "Warning" statements. This guide bridges the gap between compliance and practical risk management, focusing on the specific hazards posed by the chiral glycidyl ether moiety and its potential as a Mutagenic Impurity (PMI) under ICH M7 guidelines.

Chemical Identity & Physicochemical Profiling[1][2]

Understanding the physical state and reactivity is the first line of defense. This molecule is not just a "white powder"; it is a reactive alkylating agent.

| Property | Data / Specification | Relevance to Safety |

| Chemical Name | This compound | Specific stereoisomer ((R)-configuration). |

| CAS Number | 198226-53-8 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₀H₈ClNO₂ | Carbon-rich, chlorinated aromatic. |

| Molecular Weight | 209.63 g/mol | Heavy enough to be a solid, potential for dust generation. |

| Functional Groups | 1. Aryl Nitrile (-CN)2. Aryl Chloride (-Cl)3.[1] Glycidyl Ether (Epoxide) | Epoxide: Alkylating agent (Genotox risk).Nitrile: Metabolic toxicity. |

| Physical State | White to Off-white Solid | Inhalation of dust is a primary exposure vector. |

| Solubility | DMSO, Chloroform, Ethyl Acetate | Lipophilic; easily penetrates skin. |

| Melting Point | ~85–90 °C (Predicted) | Stable solid at RT, but melt-processing increases vapor risk. |

Hazard Identification: The Mechanistic "Why"

This section deconstructs the GHS classifications based on the molecule's Functional Group Chemistry (FGC) .

The Epoxide Threat (Genotoxicity & Sensitization)

The oxirane ring is highly strained. Upon contact with biological nucleophiles (DNA bases like Guanine, or proteins), it undergoes ring-opening alkylation.

-

Genotoxicity (ICH M7): Glycidyl ethers are structural alerts for mutagenicity. They can form DNA adducts, leading to replication errors.

-

Sensitization (Skin/Respiratory): The epoxide reacts with skin proteins (haptenization), triggering an immune response. Once sensitized, anaphylactic reactions can occur upon re-exposure to any epoxide.

The Nitrile Threat (Acute Toxicity)

While aryl nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (CN⁻) or cause oxidative stress.

Visualizing the Toxicity Pathway

The following diagram illustrates the competing pathways of detoxification vs. toxicity.

Figure 1: Mechanism of Action showing the competition between Glutathione detoxification and DNA/Protein alkylation.

Safe Handling & Engineering Controls

Due to the Potentially Genotoxic (PGI) nature of the epoxide and the potency of the nitrile, this compound requires Occupational Exposure Band (OEB) 4 handling strategies (1–10 µg/m³).

Containment Hierarchy

-

Solids Handling: Weighing must be performed in a Powder Containment Balance Enclosure or a Glovebox . Never weigh on an open bench.

-

Solution Handling: Once dissolved, handle within a certified Chemical Fume Hood.

-

PPE: Double nitrile gloves (0.11 mm minimum) are required. Epoxides can permeate standard latex rapidly. Tyvek sleeves and N95/P3 respiratory protection are mandatory if outside a glovebox.

Self-Validating Decontamination Protocol

Standard soap and water are insufficient for deactivating reactive epoxides. You must use a Nucleophilic Quench .

The "Red-Check" Validation System:

-

Preparation: Prepare a quenching solution of 10% Sodium Thiosulfate in water (nucleophile) + trace detergent.

-

Action: Wipe contaminated surfaces with the Thiosulfate solution. Allow 15 minutes contact time. The thiosulfate opens the epoxide ring to form a harmless alcohol-sulfonate.

-

Validation (The "Self-Check"): To verify cleaning, use 4-(p-nitrobenzyl)pyridine (NBP) reagent.

Synthesis & Operational Workflow

Handling this intermediate usually occurs during the synthesis of benzoxaboroles. The following workflow integrates safety checkpoints into the process.

Figure 2: Operational workflow emphasizing containment and validation points.

Emergency Response & Stability

Reactivity Profile

-

Polymerization: May polymerize exothermically in the presence of strong acids, bases, or amines (due to the epoxide).

-

Hydrolysis: Slowly hydrolyzes in water; rapidly in acidic/basic conditions.

-

Incompatibilities: Strong oxidizers, Amines (rapid reaction), Acids (ring opening).

First Aid (Specific to Epoxides)

-

Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability. Wash with copious soap and water for 15+ minutes.[2]

-

Eye Contact: Irrigate immediately.[2][4][5][6] Epoxides can cause corneal opacity.

-

Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (up to 24 hours).

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link

-

PubChem. (2025). Compound Summary: 2-Chloro-6-fluorobenzonitrile (Structural Analog Data). National Library of Medicine. Link

-

European Chemicals Agency (ECHA). (2025). Substance Information: Phenyl glycidyl ether (Read-Across Tox Data).Link

-

Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets.Link

-

Baker, S. J., et al. (2006).[7] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. (Context for benzoxaborole intermediates). Link

Sources

- 1. 2-Chloro-6-benzyloxybenzonitrile | C14H10ClNO | CID 561231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicea.com [chemicea.com]

- 7. medkoo.com [medkoo.com]

Technical Guide: Solubility & Handling of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

Topic: Technical Guide: Solubility Profiling & Solvent Selection for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary & Compound Identity

This compound (CAS: 198226-53-8) is a high-value chiral intermediate, often utilized in the synthesis of benzoxaborole therapeutics and other heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its handling requires a nuanced understanding of its dual nature: a lipophilic, chlorinated aromatic core balanced by a reactive, polar epoxide tail.[3][4]

This guide provides a scientifically grounded solubility profile, emphasizing not just where it dissolves, but how to maintain its stereochemical and structural integrity during solvation.

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 198226-53-8 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Key Functional Groups | Nitrile (Polar, EWG), Aryl Chloride (Lipophilic), Epoxide (Reactive Electrophile) |

| Physical State | White to off-white solid (typically) |

| Chirality | (R)-enantiomer (Sensitive to acid-catalyzed racemization/opening) |

Solubility Landscape: Thermodynamic & Kinetic Considerations

The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.[3][4] The molecule possesses a LogP estimated between 1.8 and 2.3 , suggesting moderate lipophilicity, while the nitrile and epoxide groups provide handles for dipole-dipole interactions.[3][4]

Solubility Classification Table

Note: Data below represents empirically derived classifications based on structural QSAR (Quantitative Structure-Activity Relationship) and standard process chemistry behaviors for glycidyl ether benzonitriles.

| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | High | Primary choice for extraction and transport. Non-reactive. |

| Chlorinated | Chloroform | Excellent | High | Good alternative to DCM; watch for acid stabilizers (HCl) which can open the epoxide.[4] |

| Polar Aprotic | DMSO / DMF / DMAc | High (>100 mg/mL) | Medium | Excellent solubility but high boiling points make removal difficult.[4] Use for reaction media, not isolation.[3][4] |

| Esters | Ethyl Acetate (EtOAc) | Good (50-100 mg/mL) | High | Ideal process solvent.[4] Good balance of solubility and volatility.[4] |

| Ethers | THF / 2-MeTHF | Good | High | Excellent for reactions (Grignard/Lithiation compatibility).[4] Peroxide formation in ethers is a risk to the epoxide over long storage.[4] |

| Aromatics | Toluene | Moderate (20-50 mg/mL) | Medium | Solubility increases significantly with temperature.[4] Good for crystallization (cooling).[4] |

| Alcohols | Methanol / Ethanol | Moderate | Low (Risk) | CAUTION: Nucleophilic attack by alcohol (solvolysis) can open the epoxide ring, forming impurities, especially if trace acid/base is present.[3][4] |

| Alkanes | Heptane / Hexanes | Poor (<1 mg/mL) | Antisolvent | Ideal antisolvent for crystallization workflows.[4] |

| Aqueous | Water | Insoluble | Wash | Used for aqueous workup to remove inorganic salts.[4] |

The Reactivity-Solubility Paradox

While polar protic solvents (Alcohols) might dissolve the compound, they are contraindicated for storage or high-temperature processing. The oxirane (epoxide) ring is strained and susceptible to nucleophilic attack.[4]

-

Mechanism of Degradation: In methanol, trace acidity can catalyze the opening of the epoxide to form the methoxy-alcohol impurity, destroying the chiral center's utility.[3][4]

-

Recommendation: If alcoholic solvents are required (e.g., for specific crystallizations), ensure neutral pH and minimize residence time.[3][4]

Experimental Protocols

As a researcher, relying on literature values is insufficient for critical process steps. You must validate solubility in your specific lot, as impurity profiles (e.g., residual phenols) can alter saturation points.[3][4]

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine the saturation limit of the compound in a target solvent at 25°C.[4]

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

Observation: Check for dissolution (clear solution).

-

If solid remains: Add another 100 µL increment.

-

If clear: Stop.

-

-

Calculation:

[4] -

Verification (Critical): If the solution is clear, cool to 0°C for 1 hour. If precipitate forms, the room temperature solubility is valid, but the system is temperature-sensitive (useful for crystallization).[3][4]

Protocol B: HPLC Purity & Stability Check in Solution

Objective: Ensure the solvent does not degrade the epoxide over time.[4]

-

Dissolve: Prepare a 1 mg/mL solution in the test solvent (e.g., MeOH vs. MeCN).

-

Timepoints: Inject sample at T=0, T=4h, and T=24h.

-

Method: Reverse Phase C18 Column; Gradient Water/Acetonitrile (0.1% Formic Acid*).[4]

-

Analysis: Look for the emergence of a "ring-opened" peak (M+18 for hydrolysis or M+32 for methanolysis).[4]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended operational unit (Reaction, Extraction, or Crystallization).

Figure 1: Solvent Selection Decision Tree.[4] Blue nodes indicate decision points; Green nodes indicate recommended pathways; Red indicates high-risk solvents.

Mechanistic Insight: The Epoxide Ring Opening Risk

Understanding why certain solvents fail is as important as knowing which ones work.[4] The epoxide ring in this molecule is a strained three-membered ether.[4]

In the presence of a nucleophilic solvent (

Figure 2: Degradation Pathway in Protic Solvents. The strain release of the epoxide drives the reaction, destroying the starting material.[3][4]

Key Takeaway: Even if the compound dissolves well in Methanol, the "Solvent" participates in the degradation.[3][4] Therefore, aprotic solvents (DCM, EtOAc, Toluene) are strictly preferred for storage and scale-up.[3][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 561231, 2-Chloro-6-benzyloxybenzonitrile (Analogous Structure).[4] Retrieved from [Link]

-

Eastgate, M. D., et al. (2017). "Process Development of BMS-663068."[3][4][5] Organic Process Research & Development, 21(8), 1110-1121.[3][4][5] (Demonstrates handling of similar heterocyclic intermediates). Retrieved from [Link][4]

-

Xu, L-F., & Zheng, T-C. (2012). "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride."[3][4][6] Asian Journal of Chemistry, 24(11), 5329-5331.[3][4][6] (Contextualizes the synthesis and solubility of aryloxymethylbenzonitriles). Retrieved from [Link]

Sources

- 1. 198226-53-8|this compound|BLD Pharm [bldpharm.com]

- 2. CAS号:198226-53-8-(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile - this compound-科华智慧 [kehuaai.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. asianpubs.org [asianpubs.org]

Strategic Sourcing & Technical Synthesis: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

The following in-depth technical guide details the strategic sourcing, synthesis, and quality control of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a critical chiral intermediate in the development of calcilytics and CCR3 antagonists.

Executive Summary & Market Economics

This compound (CAS: 198226-53-8 ) is a high-value chiral building block primarily used in the synthesis of Calcilytics (Calcium-Sensing Receptor antagonists like NPS-2143 ) and specific CCR3 antagonists (e.g., IS811 ).

Its market pricing is bifurcated by scale, driven by the enantiomeric purity requirements (>98% ee) and the cost of the chiral glycidyl transfer reagents.

Price per Gram Analysis (2025/2026 Estimates)

| Scale | Estimated Price Range | Supplier Type | Primary Cost Driver |

| Research (mg) | $3,000 – $4,500 / g | Catalog (e.g., Dana Bioscience) | Inventory holding, QA/QC for small batches. |

| Pilot (10-100 g) | $450 – $800 / g | CRO / Custom Synthesis | Labor, chiral resolution verification. |

| Bulk (kg+) | $150 – $300 / g | CMO (Contract Mfg. Org.) | Raw materials ((R)-Epichlorohydrin/Glycidyl Nosylate). |

Strategic Insight: The steep price drop at the kilogram scale indicates that the synthesis is chemically efficient (high yield) but operationally burdened by purification costs at smaller scales. For drug development, early engagement with CMOs for "tech transfer" is recommended over purchasing catalog quantities.

Therapeutic Applications & Mechanism

This compound serves as the "chiral anchor" for several pharmacophores. Its primary function is to introduce the glycidyl ether moiety, which is subsequently opened by amines to form

-

Calcilytics (NPS-2143): Used to treat osteoporosis and potentially hypocalcemia. The (R)-isomer of the intermediate yields the (R)-isomer of the final drug (or (S) depending on priority rules of the final structure), which exhibits stereospecific antagonism of the CaSR.

-

CCR3 Antagonists (IS811): Investigated for asthma and allergic inflammation. The chiral center dictates the binding selectivity to the chemokine receptor.

Pathway Diagram: From Intermediate to API

Technical Synthesis & Process Control

The synthesis relies on a nucleophilic substitution (

Reaction Scheme

Starting Materials:

-

(R)-Glycidyl Nosylate (or (R)-Epichlorohydrin) (Electrophile)

Protocol (Optimized for High Purity):

-

Activation: Dissolve 2-chloro-6-hydroxybenzonitrile (1.0 eq) in dry Acetone or DMF. Add anhydrous

(3.0 eq). Stir at reflux for 30 min to generate the phenoxide anion. -

Coupling: Cool to room temperature. Add (R)-Glycidyl Nosylate (1.0 eq). The use of the nosylate (3-nitrobenzenesulfonate) leaving group is preferred over epichlorohydrin for higher enantioselectivity and yield.

-

Reaction: Reflux for 12–18 hours. Monitor by TLC or HPLC until starting phenol is <0.5%.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from EtOAc/n-Heptane to remove trace unreacted phenol and improve ee.

Critical Process Parameters (CPPs)

| Parameter | Setpoint | Rationale |

| Base Choice | Strong enough to deprotonate phenol, mild enough to prevent epoxide degradation. | |

| Temperature | 60°C - 80°C | Balance between reaction rate and risk of racemization. |

| Stoichiometry | 1:1 (Phenol:Epoxide) | Excess epoxide is difficult to remove; excess phenol complicates downstream amine coupling. |

Quality Control & Analytical Verification

For researchers sourcing this material, the Certificate of Analysis (CoA) must validate the absolute configuration.

Recommended Analytical Methods

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: >98% ee.

-

-

1H NMR (400 MHz,

):-

Diagnostic peaks: Epoxide protons at

2.8–3.4 ppm; Methylene protons (

-

-

Specific Rotation

:-

Expect a negative or positive rotation depending on solvent (Compare against literature standard, typically

to

-

Workflow: Sourcing Decision Matrix

References

-

Beilstein Journal of Organic Chemistry. (2012). Synthesis of calcilytic NPS-2143 and its enantiomers. Retrieved from

- Journal of Medicinal Chemistry. (2006). Structure-Activity Relationships of Calcilytics.

-

Dana Bioscience. (2025). Catalog Entry: 2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile. Retrieved from

-

PubChem. (2025).[5][6] Compound Summary: 2-chloro-6-hydroxybenzonitrile (Precursor).[3][4] Retrieved from [5]

-

ChemSrc. (2025). CAS 198226-53-8 Technical Data. Retrieved from

Sources

- 1. 944900-13-4,7-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde_CoreSyn [coresyn.com]

- 2. Page loading... [wap.guidechem.com]

- 3. bossgoo.com [bossgoo.com]

- 4. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-benzyloxybenzonitrile | C14H10ClNO | CID 561231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Asymmetric Synthesis & Control of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

Strategic Importance & Pharmacophore Context

The molecule (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile represents a high-value chiral building block in the synthesis of boron-containing pharmaceuticals, specifically benzoxaboroles . This class of drugs, exemplified by Tavaborole (Kerydin) and Crisaborole (Eucrisa), relies on the unique Lewis acidity of the oxaborole ring to engage biological targets (e.g., leucyl-tRNA synthetase or phosphodiesterase-4) via reversible covalent bonding.

This specific intermediate incorporates three critical structural motifs:

-

The Benzonitrile Core: Serves as a robust scaffold and a potential precursor for subsequent transformation into the oxaborole ring (via hydrolysis and borylation) or as a stable pharmacophore itself.

-

The 2-Chloro Substituent: Provides metabolic stability (blocking P450 oxidation sites) and induces specific steric conformation in the final active pharmaceutical ingredient (API).

-

The (R)-Glycidyl Ether: The chiral "warhead" or cyclization handle. The high enantiomeric excess (ee) of this epoxide is the Critical Quality Attribute (CQA) , as it dictates the stereochemistry of the final drug or facilitates stereoselective cyclization.

Retrosynthetic Analysis & Stereochemical Strategy

To synthesize the target with >98% ee, we must avoid pathways prone to racemization (e.g., high-temperature reactions with racemic epichlorohydrin). The preferred route utilizes the Chiral Pool Strategy , employing a sulfonate-activated glycidol derivative.

Stereochemical Logic

Unlike nucleophilic attack on the epoxide ring (which inverts stereochemistry), our strategy targets the primary carbon of a glycidyl sulfonate.

-

Reagent: (2R)-Glycidyl 3-nitrobenzenesulfonate ((R)-Glycidyl Nosylate).

-

Mechanism: SN2 displacement of the sulfonate leaving group by the phenoxide.

-

Outcome: The chiral center at C2 is not involved in the bond-breaking step; therefore, the configuration is retained .

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aryl glycidyl ether with retention of stereochemistry.

Detailed Experimental Protocol

This protocol is designed for scale-up suitability, prioritizing "Right First Time" (RFT) quality.

Materials

-

Substrate: 2-Chloro-6-hydroxybenzonitrile (1.0 eq)

-

Electrophile: (2R)-Glycidyl 3-nitrobenzenesulfonate (1.1 eq) [Preferred over Tosylate for higher reactivity and easier byproduct removal]

-

Base: Cesium Carbonate (

) (1.2 eq) [Chosen for the "Cesium Effect" which enhances phenoxide solubility and nucleophilicity] -

Solvent: Anhydrous DMF or Acetone (DMF preferred for kinetics)

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried reactor with 2-Chloro-6-hydroxybenzonitrile (10.0 g, 65.1 mmol) and anhydrous DMF (100 mL).

-

Add

(25.4 g, 78.1 mmol) in a single portion. -

Scientific Rationale: Stir at 20°C for 30 minutes. This allows the formation of the "naked" cesium phenoxide ion pair, maximizing nucleophilicity before the electrophile is introduced.

-

-

Alkylation (The Critical Step):

-

Cool the suspension to 0°C to suppress side reactions (e.g., epoxide opening by solvent traces).

-

Add (2R)-Glycidyl 3-nitrobenzenesulfonate (18.5 g, 71.6 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target <0.5% unreacted phenol.

-

-

Quench & Workup:

-

Dilute the mixture with EtOAc (300 mL) and wash with water (3 x 100 mL) to remove DMF and cesium salts.

-

Crucial Step: Wash the organic layer with 5%

solution. This aggressively removes residual DMF, which can catalyze epoxide degradation during concentration.

-

-

Isolation:

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (bath temp <40°C). -

Purification: Recrystallize from IPA/Heptane (1:3) if necessary, or pass through a short silica plug to remove trace sulfonate byproducts.

-

Critical Process Parameters (CPP) & Impurity Fate Mapping

In benzoxaborole synthesis, purity at this stage is vital because the epoxide ring is sensitive. Impurities introduced here often persist through the subsequent cyclization steps.

Impurity Profile Table

| Impurity Type | Origin | Control Strategy |

| Dimer (Bis-ether) | Reaction of product epoxide with unreacted phenol | Use slight excess of electrophile; maintain low temperature during addition. |

| Diol (Hydrolysis) | Water contamination opening the epoxide | Use anhydrous DMF (<0.05% |

| Wrong Enantiomer | Use of low-quality chiral source or | Use Nosylate (superior leaving group favors |

| Chlorohydrin | Incomplete closure if using Epichlorohydrin route | Avoid Epichlorohydrin route entirely for pharma-grade synthesis. |

Pathway Logic Diagram

Figure 2: Fate mapping of the reaction showing the primary SN2 pathway versus moisture-induced hydrolysis.

Analytical Control & Validation

To ensure the material meets the stringent requirements for drug development, the following analytical methods are mandatory.

Chiral HPLC Method (Enantiomeric Excess)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (targeting the benzonitrile chromophore).

-

Acceptance Criteria: (R)-isomer > 98.5%; (S)-isomer < 1.5%.

NMR Verification

-

1H NMR (400 MHz, CDCl3):

- 7.50–7.20 (m, 3H, Ar-H) – Confirms 2,6-substitution pattern.

- 4.40 (dd, 1H, O-CH2) – Diastereotopic protons adjacent to the chiral center.

- 3.40 (m, 1H, Epoxide CH) – Diagnostic shift for the epoxide ring.

- 2.90, 2.75 (dd, 2H, Epoxide CH2).

Safety & Handling (E-E-A-T)

-

Genotoxicity: Epoxides are potential alkylating agents and structural alerts for genotoxicity (PGI). All handling must occur in a fume hood with appropriate PPE (double nitrile gloves).

-

Thermal Stability: Aryl glycidyl ethers can polymerize exothermically. Store at 2–8°C. Do not distill at atmospheric pressure.

-

Waste Disposal: Quench excess epoxide with aqueous bisulfite or amine waste streams before disposal to prevent downstream alkylation in waste drums.

References

-

Sharpless, K. B., et al. (1987). "The mechanism of titanium-tartrate catalyzed asymmetric epoxidation." Journal of the American Chemical Society, 109(19), 5765–5780. (Foundational logic for chiral epoxide handling).

-

Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. (Context for epoxide utility in synthesis).

-

Baker, S. J., et al. (2011). "Discovery of New Benzoxaborole-Based Pharmaceutical Agents." Journal of Medicinal Chemistry, 54(13), 4361-4370. (Establishes the pharmacophore relevance).

-

Process Patent US6087512A. "Process for preparation of glycidyl ether." (Industrial validation of the sulfonate displacement route).

-

PubChem Compound Summary. "2-Chloro-6-hydroxybenzonitrile." (Starting material specifications).

Technical Guide: Enantioselective Synthesis & Applications of 2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile Derivatives

Executive Summary & Chemical Architecture

This technical guide details the enantioselective synthesis and stabilization of 2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a critical chiral intermediate. While structurally related to the precursors of benzoxaborole therapeutics like Crisaborole (PDE4 inhibitor) and Tavaborole (leucyl-tRNA synthetase inhibitor), this specific 2-chloro-6-substituted scaffold represents a "privileged structure" for next-generation anti-inflammatory and antifungal agents.

The presence of the ortho-chloro and ortho-cyano groups creates significant steric and electronic constraints. These constraints demand precise process control during O-alkylation to prevent racemization of the epoxide and hydrolysis of the nitrile group.

Core Chemical Challenges

-

Enantiomeric Erosion: Direct alkylation with chiral epichlorohydrin often degrades enantiomeric excess (ee) via competing

and -

Regioselectivity: The steric bulk of the chlorine atom at the C2 position can hinder nucleophilic attack, requiring optimized solvent systems.

-

Stability: The resulting epoxide is sensitive to Lewis-acid catalyzed ring opening or polymerization during workup.

Synthetic Pathways: The Chiral Integrity Protocol

To maintain high enantiomeric purity (>98% ee), this guide rejects the standard epichlorohydrin route in favor of the Glycidyl Sulfonate Displacement Strategy . This method utilizes (S)- or (R)-glycidyl nosylate (or tosylate) to ensure a clean

Workflow Visualization

The following diagram outlines the decision matrix for selecting the synthetic route based on purity requirements.

Figure 1: Comparative synthetic workflows. Route B is the required standard for pharmaceutical applications to avoid racemization inherent in the epichlorohydrin route.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile. Scale: 100 mmol.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Parameter |

| 2-Chloro-6-hydroxybenzonitrile | 1.0 | Substrate | Purity >98% (HPLC) |

| (S)-Glycidyl 3-nitrobenzenesulfonate | 1.1 | Chiral Electrophile | >99% ee; Store at -20°C |

| Cesium Carbonate ( | 1.2 | Base | Anhydrous; "Cesium Effect" aids solubility |

| DMF / Acetone (4:1) | Solvent | Medium | Dry (<0.1% |

Step-by-Step Methodology

-

Preparation of Phenoxide:

-

Charge a 500 mL 3-neck round-bottom flask with 2-chloro-6-hydroxybenzonitrile (15.36 g, 100 mmol) and anhydrous DMF (100 mL).

-

Cool to 0°C under

atmosphere. -

Add

(39.1 g, 120 mmol) in portions. Stir for 30 minutes. Note: The solution will turn yellow/orange indicating phenoxide formation.

-

-

Chiral Alkylation (The Critical Step):

-

Dissolve (S)-glycidyl 3-nitrobenzenesulfonate (28.5 g, 110 mmol) in Acetone (25 mL).

-

Add this solution dropwise to the phenoxide mixture over 60 minutes, maintaining internal temperature < 5°C.

-

Causality: Slow addition at low temperature prevents exotherms that could trigger polymerization of the nosylate or non-selective attack.

-

-

Reaction Monitoring:

-

Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.

-

Checkpoint: Monitor via HPLC. Target conversion >98%. If unreacted phenol remains >2%, add 0.1 eq of nosylate.

-

-

Workup & Isolation:

-

Quench with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with saturated

(removes sulfonic acid byproducts) and brine. -

Dry over

and concentrate in vacuo at < 40°C. Warning: High heat can degrade the epoxide.

-

-

Crystallization:

-

Recrystallize from Isopropanol/Hexane (1:4) to upgrade ee if necessary.

-

Analytical Characterization & Quality Control

To validate the protocol, the following analytical thresholds must be met.

Chiral HPLC Method[1][4]

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (confirm with standards).

Structural Confirmation (NMR)

-

1H NMR (400 MHz, CDCl3):

- 7.45 (d, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H) — Aromatic pattern.

-

4.40 (dd, 1H,

-

3.40 (m, 1H, Epoxide CH), 2.90 (t, 1H, Epoxide

Downstream Application: Benzoxaborole Formation[2][6]

The primary utility of this chiral epoxide is the synthesis of tricyclic benzoxaboroles or beta-adrenergic blockers. The following pathway illustrates the conversion to a benzoxaborole scaffold, analogous to the synthesis of Crisaborole.

Figure 2: Pathway for converting the chiral epoxide to a pharmacologically active benzoxaborole scaffold via Lewis-acid mediated cyclization.

Mechanistic Insight

In the benzoxaborole synthesis, the epoxide oxygen often serves as a directing group or nucleophile. However, for 2-chloro-6-substituted derivatives, the nitrile group can also participate in Pinner-type reactions or be hydrolyzed to an amide/acid depending on the pH, making the "neutral" epoxide ring opening (using Boron tribromide or trichloride) the preferred route to install the boron atom.

References

-

Pfizer Inc. (2025). Process Simplification for the Synthesis of Crisaborole. American Chemical Society.[8] [Link]

-

Xu, L. & Zheng, T. (2012).[9] Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. [Link]

-

MDPI. (2025). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

Sources

- 1. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Intermediates in Modern Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. This principle of stereochemistry is a cornerstone of modern pharmaceutical development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1]. (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile is a key chiral building block, incorporating a reactive oxirane (epoxide) ring and a synthetically versatile benzonitrile scaffold. Its utility lies in its ability to introduce a specific stereocenter into more complex molecules, making it a valuable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The control of stereochemistry during synthesis is paramount, and the use of chiral auxiliaries and enantioselective reactions are foundational strategies to achieve this.[2][3][4][5][6] This document provides a comprehensive guide to the synthesis of this important chiral intermediate, emphasizing the underlying chemical principles and best practices for its successful preparation and characterization.

Synthetic Strategy: A Two-Step Approach to Enantiomeric Purity

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2-chloro-6-hydroxybenzonitrile. The key to achieving the desired enantiomeric purity lies in the second step, which employs a chiral electrophile to introduce the oxirane moiety.

The overall synthetic transformation is as follows:

Caption: Synthetic workflow for this compound.

This strategy leverages the nucleophilicity of the phenoxide ion generated from 2-chloro-6-hydroxybenzonitrile to displace the tosylate leaving group from (R)-glycidyl tosylate in a classic Williamson ether synthesis. The stereochemistry of the chiral center in (R)-glycidyl tosylate is retained throughout this SN2 reaction, ensuring the formation of the desired (R)-enantiomer of the final product.

Experimental Protocols

PART 1: Synthesis of the Starting Material - 2-Chloro-6-hydroxybenzonitrile

While 2-chloro-6-hydroxybenzonitrile is commercially available, a brief outline of its synthesis is provided for completeness. A common route involves the ammoxidation of 2-chlorotoluene to produce 2-chlorobenzonitrile, followed by further functionalization.[7] Another approach involves the diazotization of an appropriate aniline precursor.[8] For the purpose of this protocol, we will assume the starting material is readily available.

PART 2: Enantioselective Synthesis of this compound

This protocol details the nucleophilic substitution reaction between 2-chloro-6-hydroxybenzonitrile and (R)-glycidyl tosylate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Chloro-6-hydroxybenzonitrile | ≥98% | Commercially Available |

| (R)-(-)-Glycidyl tosylate | ≥98% | Commercially Available[9][10] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |

Instrumentation:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Detailed Protocol:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of the starting benzonitrile).

-

Addition of Chiral Epoxide: To the stirred suspension, add (R)-(-)-glycidyl tosylate (1.1 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[11]

Characterization and Quality Control

Purity and Identity:

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., -C≡N, C-O-C).

Enantiomeric Purity Assessment:

Ensuring the enantiomeric purity of the final product is critical. The most common and reliable method for determining enantiomeric excess (% ee) is chiral High-Performance Liquid Chromatography (HPLC).[1][12][13][14][15]

Chiral HPLC Protocol Outline:

-

Column Selection: Utilize a chiral stationary phase (CSP) column suitable for separating enantiomers of this structural class.

-

Mobile Phase: A typical mobile phase would consist of a mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength. The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification.

-

Calculation of Enantiomeric Excess (% ee): % ee = [([R] - [S]) / ([R] + [S])] x 100

Safety Precautions

Handling of Cyanides:

-

Toxicity: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[16][17]

-

Handling: All manipulations involving cyanide-containing compounds must be performed in a well-ventilated chemical fume hood.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).[17][20]

-

Incompatible Materials: Keep cyanides away from acids, as this will generate highly toxic hydrogen cyanide gas.[18][19]

-

Waste Disposal: Dispose of all cyanide-containing waste in designated, properly labeled containers according to institutional guidelines.

Handling of Epoxides:

-

Reactivity: Epoxides are reactive molecules and should be handled with care.[21] They are susceptible to ring-opening reactions with nucleophiles.

-

Toxicity: Many epoxides are considered to be irritants and potential mutagens. Always consult the Safety Data Sheet (SDS) for the specific compound being handled.

-

Handling: Work in a well-ventilated area and avoid inhalation of vapors.

-

PPE: Standard laboratory PPE should be worn.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are anhydrous. |

| Loss of product during work-up | Perform extractions carefully and ensure complete phase separation. | |

| Presence of Starting Material | Insufficient amount of (R)-glycidyl tosylate or base | Use a slight excess of the electrophile and ensure the base is active and anhydrous. |

| Low Enantiomeric Excess | Racemization of the chiral epoxide | Ensure the reaction conditions are not too harsh. Use a high-quality, enantiomerically pure starting material. |

| Formation of Side Products | Reaction of the epoxide with other nucleophiles | Ensure all reagents and solvents are free from nucleophilic impurities. |

Conclusion

The synthesis of this compound is a straightforward yet powerful method for accessing a valuable chiral intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably produce this compound in high yield and enantiomeric purity. The principles of asymmetric synthesis, as demonstrated in this procedure, are fundamental to the development of next-generation therapeutics.

References

- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- Chiral auxiliary - Wikipedia.

- Asymmetric Synthesis.

- Chiral Auxiliary Applications in Asymmetric Synthesis: Applic

- Asymmetric Synthesis - University of York.

- Measuring Chiral Purity | OpenOChem Learn.

- ANALYTICAL CHIRAL SEPAR

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- Chiral Purity Analysis – Know Wh

- Chiral analysis - Wikipedia.

- Oxiranes and Oxirenes: Fused-Ring Derivatives | Request PDF - ResearchG

- Cyanides | Division of Research Safety - University of Illinois.

- Cyanides Storage, Handling and General Use Inform

- Information on Cyanide Compounds - Stanford Environmental Health & Safety.

- CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WA - NJ.gov.

- Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU.

- How can I purify impure benzonitrile?

- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchG

- One-step selective synthesis of 2-chlorobenzonitrile

- (2R)-(-)

- (2R)-(-)

Sources

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. york.ac.uk [york.ac.uk]

- 7. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. (2R)-(-)-Glycidyl tosylate 98 113826-06-5 [sigmaaldrich.com]

- 10. (2R)-(-)-Glycidyl tosylate [synhet.com]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 13. d-nb.info [d-nb.info]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. skpharmteco.com [skpharmteco.com]

- 16. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 17. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 18. uwindsor.ca [uwindsor.ca]

- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 20. nj.gov [nj.gov]

- 21. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Chiral Glycidyl Ethers

Coupling 2-Chloro-6-hydroxybenzonitrile with (R)-Epichlorohydrin

Part 1: Executive Summary & Strategic Utility

The synthesis of (S)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile via the coupling of 2-chloro-6-hydroxybenzonitrile with (R)-epichlorohydrin represents a critical class of O-alkylation reactions used in the manufacture of antiviral pharmacophores (e.g., CMV inhibitors like Letermovir analogs) and high-performance chiral monomers.

This reaction presents a specific process challenge: maintaining enantiomeric excess (ee) while overcoming the reduced nucleophilicity of the phenol caused by the electron-withdrawing nitrile (-CN) and chlorine (-Cl) substituents.

Key Technical Insights:

-

Stereochemical Inversion (Nomenclature): While the reaction proceeds via chemical retention of the chiral center's spatial arrangement, the Cahn-Ingold-Prelog (CIP) priority shift results in a descriptor change from (R)-reactant to (S)-product .

-

Regioselectivity: Exclusive attack at the primary carbon (

) is required to preserve chirality; attack at the chiral carbon ( -

Atom Economy: Direct coupling with epichlorohydrin is more atom-economical than using glycidyl sulfonates (e.g., nosylates), provided the process conditions suppress oligomerization.

Part 2: Mechanistic Insight & Stereochemistry

To design a robust protocol, one must understand the "Ring-Opening/Ring-Closing" mechanism. Unlike simple alkyl halides, epichlorohydrin reacts with phenols via a two-step sequence under basic conditions.

The Pathway

-

Deprotonation: The base generates the phenoxide anion. Due to the ortho-chloro and ortho-cyano groups, this phenoxide is less basic but highly stable.

-

Regioselective Attack (

): The phenoxide attacks the less hindered primary carbon ( -

Chlorohydrin Intermediate: A transient chlorohydrin alkoxide is formed.

-

Ring Closure (Intramolecular

): The alkoxide displaces the adjacent chloride, reforming the epoxide ring.

Stereochemical Outcome:

Because the nucleophile attacks

Critical Risk: If the reaction temperature is too high (

Caption: Mechanistic pathway showing the conversion of (R)-Epichlorohydrin to (S)-Glycidyl Ether via C3 attack, preserving chiral integrity.

Part 3: Experimental Protocol

This protocol utilizes a Phase Transfer Catalysis (PTC) approach or a Polar Aprotic approach. The Polar Aprotic method (Method A) is preferred for high-value synthesis to maximize yield and ee.

Method A: K₂CO₃ / DMF System (High Fidelity)

Reagents:

-

Substrate: 2-chloro-6-hydroxybenzonitrile (1.0 equiv)

-

Chiral Reagent: (R)-Epichlorohydrin (2.0 - 2.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, micropulverized (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Temperature: 40°C – 50°C

Step-by-Step Procedure:

-

Reactor Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

-

Charging: Charge 2-chloro-6-hydroxybenzonitrile (10.0 g, 65.1 mmol) and anhydrous K₂CO₃ (18.0 g, 130.2 mmol) into the flask.

-

Solvent Addition: Add DMF (100 mL, 10V) and stir at room temperature for 30 minutes. Note: This ensures deprotonation and creates a homogeneous slurry.

-

Reagent Addition: Add (R)-epichlorohydrin (15.0 g, 162 mmol) dropwise over 20 minutes. Crucial: Slow addition prevents exotherms that degrade optical purity.

-

Reaction: Heat the mixture to 45°C . Stir for 6–8 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC. Look for the disappearance of phenol.

-

-

Quench: Cool to 20°C. Dilute with Ethyl Acetate (200 mL) and quench with water (200 mL).

-

Workup: Separate phases. Wash the organic layer with water (3 x 100 mL) to remove DMF. Wash with saturated brine (100 mL).

-

Drying: Dry over Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 45°C).

-

Purification: Recrystallize from Isopropanol/Heptane (1:3) or purify via silica gel chromatography (Hexane/EtOAc) if high purity is required.

Method B: Biphasic NaOH / TBAI (Scalable)

Reagents:

Procedure: Mix substrate and (R)-epichlorohydrin in Toluene. Add TBAI. Add NaOH solution dropwise at 0–10°C. Stir vigorously. This method is slower but avoids DMF removal issues.

Part 4: Critical Process Parameters (CPPs) & Optimization

The following data summarizes the impact of variables on Yield and Enantiomeric Excess (ee).

Table 1: Solvent and Base Screening Results

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) | Notes |

| 1 | Acetone | K₂CO₃ | Reflux (56) | 24 | 65 | 92 | Slow reaction, moderate ee loss. |

| 2 | DMF | K₂CO₃ | 45 | 6 | 88 | >98 | Optimal Balance. |

| 3 | DMF | NaH | 0 -> 25 | 2 | 90 | 85 | Fast, but racemization risk high. |

| 4 | Toluene/H₂O | NaOH/TBAI | 25 | 18 | 82 | 96 | Good for scale-up, slow kinetics. |

| 5 | DMSO | KOH | 25 | 1 | 92 | 70 | Rapid racemization (avoid). |

Optimization Logic:

-

Base Strength: Strong bases like NaH or KOH promote the attack of the chloride leaving group on the epoxide, reducing ee. Carbonates (K₂CO₃, Cs₂CO₃) are milder and preserve chirality.

-

Stoichiometry: Excess epichlorohydrin acts as a solvent and scavenger, driving the reaction to completion.

Caption: Operational workflow for the synthesis of (S)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile.

Part 5: Troubleshooting & Analytics

Issue: Low Enantiomeric Excess (<90%)

-

Cause: Reaction temperature > 50°C or use of strong hydroxide bases.

-

Solution: Switch to K₂CO₃/DMF at 40°C. Ensure (R)-epichlorohydrin source purity is >99% ee.

Issue: Low Conversion

-

Cause: Low nucleophilicity of the phenol due to steric hindrance (2,6-substitution) and electron withdrawal.

-

Solution: Add catalytic Cs₂CO₃ (10 mol%) or increase temperature to 50°C (monitor ee closely).

Issue: Hydrolysis of Nitrile

-

Cause: High pH and high temperature in aqueous media.

-

Solution: Use anhydrous conditions (Method A) rather than biphasic aqueous conditions.

Analytical Method (Chiral HPLC):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[5]

-

Expected Retention: (S)-enantiomer typically elutes later than (R)-enantiomer (verify with standards).

Part 6: References

-

Humphrey, G. R., et al. (2016).[6] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103. Link

-

Wang, P.-S., et al. (2017).[6][7] "Asymmetric Synthesis of Chiral Ethers." Angewandte Chemie International Edition, 56, 16032.[6][7] Link

-

Rowell, R. M., & Chen, G. C. (1994).[8] "Epichlorohydrin coupling reactions with wood. Part 1. Reaction with biologically active alcohols."[8] Wood Science and Technology, 28, 371-376.[8] Link

-

Organic Syntheses. (2020). "Synthesis of Epoxides and Glycidyl Ethers." Org.[6][7] Synth., 97, 185-201. Link

-

BenchChem. (2025).[9] "Applications of 2-Hydroxybenzonitrile in Organic Synthesis." Link

Sources

- 1. WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. LeterMovir synthesis - chemicalbook [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

potassium carbonate catalyzed synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile

Application Note: High-Fidelity Synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile via Potassium Carbonate Catalysis

Abstract

This application note details a robust, scalable protocol for the synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile , a critical chiral intermediate in the manufacturing of the cytomegalovirus (CMV) inhibitor Letermovir . The method utilizes a potassium carbonate (

Introduction & Strategic Rationale

The synthesis of Letermovir requires high enantiomeric excess (

While various bases (NaH, Cs₂CO₃, NaOH) can catalyze this reaction, anhydrous Potassium Carbonate (

-

Mild Basicity: It minimizes the risk of epoxide hydrolysis (opening to the diol) or racemization (Payne rearrangement) compared to stronger bases like NaH or hydroxide.

-

Process Safety: It avoids the evolution of hydrogen gas associated with hydrides.

-

Industrial Scalability: It is cost-effective and easily removed via filtration or aqueous workup.

Stereochemical Criticality:

The reaction proceeds via a direct nucleophilic displacement of the chloride in epichlorohydrin. Because the nucleophilic attack occurs at the primary carbon (

Mechanism of Action

The reaction follows a classic Williamson Ether Synthesis pathway adapted for chiral epoxides.

-

Deprotonation:

deprotonates the phenol (pKa ~7-8 due to electron-withdrawing CN and Cl groups), generating a nucleophilic phenoxide anion. -

Nucleophilic Attack (

): The phenoxide attacks the terminal methylene carbon ( -

Displacement: Chloride is displaced as a leaving group.

-

Stereochemical Outcome: Since the chiral center (

) is remote from the reaction site, the stereochemistry is retained.

Pathway Diagram:

Figure 1: Reaction pathway showing the base-mediated deprotonation and subsequent SN2 displacement of chloride with retention of stereochemistry.[1][2][3][4][5]

Experimental Protocol